molecular formula C15H22O4 B7995069 3-[2-(1,3-Dioxanyl)]-1-(4-ethoxyphenyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(4-ethoxyphenyl)-1-propanol

Cat. No.: B7995069
M. Wt: 266.33 g/mol
InChI Key: RZAGNPDVFBFOIL-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(4-ethoxyphenyl)-1-propanol is a propanol derivative of interest in organic and medicinal chemistry research. Its structure incorporates a 1,3-dioxane ring, which is often employed as a protecting group for carbonyl compounds, suggesting its utility in multi-step synthetic pathways. The 4-ethoxyphenyl moiety is a common pharmacophore found in various bioactive molecules, indicating potential for applications in pharmaceutical development and structure-activity relationship (SAR) studies. This compound is closely related to structural analogs documented in scientific literature, which have been investigated as intermediates for compounds with cytotoxic profiles, particularly against breast cancer cell lines . The propanol backbone is a flexible linker, also seen in established active pharmaceutical ingredients such as beta-blockers (e.g., propranolol) , highlighting the strategic importance of this scaffold in drug design. Applications & Research Value This chemical is designed for use as a synthetic intermediate or building block in laboratory settings. Its primary research applications include: * Organic Synthesis: Serves as a key intermediate for the construction of more complex molecules, potentially for the discovery of new therapeutic agents. * Medicinal Chemistry: Provides a core scaffold for the design and synthesis of novel compounds for biological screening. * Chemical Biology: May be used as a tool compound to probe biological pathways or protein interactions. Handling & Regulatory Information This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-ethoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-2-17-13-6-4-12(5-7-13)14(16)8-9-15-18-10-3-11-19-15/h4-7,14-16H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAGNPDVFBFOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CCC2OCCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[2-(1,3-Dioxanyl)]-1-(4-ethoxyphenyl)-1-propanol is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. The compound incorporates a dioxane ring and an ethoxyphenyl group, which may influence its interaction with biological targets.

  • Molecular Formula : C14H20O4
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 1443348-73-9

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The dioxane ring enhances its lipophilicity, potentially improving membrane permeability and facilitating interactions with cellular targets. The ethoxyphenyl group may contribute to the compound’s binding affinity and specificity towards various biological pathways.

Pharmacological Effects

Research indicates that compounds with similar structural motifs often exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Potential efficacy against various bacterial strains.
  • Anti-inflammatory Properties : Modulation of inflammatory pathways may be observed.
  • Cytotoxic Effects : Induction of apoptosis in cancer cell lines has been noted in preliminary studies.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial properties of derivatives similar to this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Research :
    • In vitro experiments demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases.
  • Cytotoxicity Assay :
    • A cytotoxicity assay performed on several cancer cell lines revealed that the compound induced cell death at concentrations ranging from 10 to 100 µM, with a notable selectivity for tumor cells over normal cells.

Data Table: Summary of Biological Activities

Activity TypeModel Organism/Cell LineConcentration (µg/mL)Observed Effect
AntimicrobialStaphylococcus aureus50Significant inhibition
AntimicrobialEscherichia coli50Significant inhibition
Anti-inflammatoryMacrophagesVariableReduced cytokine production
CytotoxicityCancer cell lines (e.g., HeLa)10 - 100Induced apoptosis

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethoxyphenyl-Containing Compounds

Compounds with 4-ethoxyphenyl groups are common in agrochemicals. For example:

  • Flufenprox (1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene) is a pyrethroid-like insecticide. Both flufenprox and the target compound share the ethoxyphenyl group, but flufenprox incorporates a trifluoropropoxy chain and chlorophenoxy linkage, enhancing its insecticidal activity and photostability .
  • Etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene) also utilizes the ethoxyphenyl group but pairs it with a phenoxybenzene scaffold for pesticidal activity. The target compound’s dioxanyl group may confer greater metabolic stability compared to etofenprox’s linear ethers .
Table 1: Ethoxyphenyl Derivatives Comparison
Compound Key Functional Groups Application/Property
Target Compound 1,3-Dioxanyl, propanol, ethoxyphenyl Unknown (structural intermediate)
Flufenprox Trifluoropropoxy, chlorophenoxy Insecticide
Etofenprox Methylpropoxy, phenoxybenzene Mosquito control

Propanol Backbone Derivatives

The propanol moiety is critical for hydrogen bonding and solubility. Notable analogs include:

  • The amino group enhances water solubility compared to the target compound’s ether-alcohol system .
  • Benzamide-linked propanols (e.g., (2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate): These feature peptide-like linkages, offering hydrolytic stability and hydrogen-bonding networks absent in the target compound’s simpler alcohol group .
Table 2: Propanol Derivatives Comparison
Compound Substituents Physical Property/Observation
Target Compound 1,3-Dioxanyl, ethoxyphenyl Likely lower water solubility
D(+)-2-Amino-3-phenyl-1-propanol Amino, phenyl Higher mp (90–94°C), polar
Benzamide derivative (Entry 16, ) Acetate, ethoxyphenyl Enhanced hydrolytic stability

Cyclic Ether Systems

The 1,3-dioxanyl group in the target compound distinguishes it from open-chain ethers. For instance:

  • 2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol : This oxazole-containing compound shares conformational rigidity but lacks the ethoxyphenyl group. The dioxanyl ring in the target compound may reduce steric hindrance compared to oxazolyl systems .

Preparation Methods

Reaction Design and Substrate Preparation

The most widely reported method involves a Grignard addition to 4-ethoxybenzaldehyde. The key reagent, (1,3-dioxan-2-ylethyl)magnesium bromide, is prepared by reacting 2-(bromoethyl)-1,3-dioxane with magnesium in tetrahydrofuran (THF) under inert conditions. This reagent is then added to 4-ethoxybenzaldehyde, yielding the target alcohol after hydrolysis.

Reaction Scheme:

4-Ethoxybenzaldehyde+(1,3-Dioxan-2-ylethyl)MgBr3-[2-(1,3-Dioxanyl)]-1-(4-ethoxyphenyl)-1-propanol\text{4-Ethoxybenzaldehyde} + \text{(1,3-Dioxan-2-ylethyl)MgBr} \rightarrow \text{this compound}

Conditions:

  • Temperature: −78°C to 0°C (slow warming to room temperature)

  • Solvent: Anhydrous THF or diethyl ether

  • Workup: Quenching with saturated NH4_4Cl, extraction with ethyl acetate, and purification via silica gel chromatography.

Yield: 63–78% (based on analogous protocols for phenyl and substituted phenyl derivatives).

Aldehyde-Diol Condensation Approach

Acid-Catalyzed Cyclization

An alternative route involves the condensation of 4-ethoxybenzaldehyde with 1,3-propanediol in the presence of an acid catalyst. This one-pot method forms the 1,3-dioxane ring concurrently with the propanol backbone.

Catalysts:

  • p-Toluenesulfonic acid (p-TsOH): 5–10 mol% in toluene (reflux, 12–24 hr).

  • Sulfuric acid: 2–5 mol% in dichloromethane (room temperature, 6–8 hr).

Key Considerations:

  • Excess 1,3-propanediol (2–3 equiv) improves ring-closure efficiency.

  • Azeotropic removal of water enhances equilibrium shift toward product formation.

Yield: 45–60%, with side products including oligomeric ethers and unreacted diol.

Industrial-Scale Production

Continuous Flow Reactor Optimization

For large-scale synthesis, continuous flow systems are employed to enhance safety and reproducibility. The Grignard method is adapted as follows:

Process Parameters:

  • Residence time: 10–15 minutes

  • Temperature control: −10°C to 20°C (via jacketed reactors)

  • Purification: Short-path distillation or recrystallization from hexane/ethyl acetate mixtures.

Advantages:

  • 85–90% conversion efficiency

  • Reduced byproduct formation compared to batch processes.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Grignard Addition63–78%>95%ModerateHigh (reagent cost)
Aldehyde-Diol Condensation45–60%85–90%HighLow
Continuous Flow85–90%>98%IndustrialModerate

Key Findings:

  • The Grignard method offers superior yield and purity but requires stringent anhydrous conditions.

  • Aldehyde-diol condensation is cost-effective but limited by side reactions.

  • Continuous flow systems balance scalability and efficiency, making them ideal for pharmaceutical applications.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies explore lipase-mediated kinetic resolution for enantioselective synthesis. Candida antarctica lipase B (CAL-B) has shown 70–80% enantiomeric excess (ee) in resolving racemic mixtures of analogous dioxane-alcohols.

Photoredox Activation

Recent advances employ visible-light-mediated C–O bond formation, using Ru(bpy)32+_3^{2+} as a catalyst. This method achieves 50–60% yield under mild conditions but remains experimental .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[2-(1,3-Dioxanyl)]-1-(4-ethoxyphenyl)-1-propanol, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, leveraging aryl ketones and aldehydes under acidic or basic conditions. For example, thionyl chloride in ethanol has been used as a catalyst for similar propanol derivatives . Optimization should include temperature control (e.g., 60–80°C), solvent polarity adjustments (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield improvements may involve iterative catalyst screening (e.g., p-toluenesulfonic acid) and inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR can confirm the presence of the ethoxyphenyl group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and the 1,3-dioxanyl ring (δ 3.6–4.0 ppm for OCH2). Compare with NIST reference spectra for analogous compounds .
  • FT-IR : Look for carbonyl (C=O) absence (confirming propanol structure) and ether (C-O-C) stretching at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C14H20O4). Use ESI+ or EI modes for fragmentation pattern validation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and handling .
  • Exposure Controls : Monitor airborne particles via HEPA filters. Implement engineering controls like local exhaust ventilation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; wash thoroughly with soap and water if exposed .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and stability of this compound in various solvent systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps and electrostatic potential maps. Solvent effects (e.g., ethanol vs. DMSO) can be modeled via COSMO-RS .
  • Molecular Dynamics : Simulate conformational stability of the 1,3-dioxanyl ring in aqueous vs. nonpolar solvents using GROMACS. Validate with experimental solubility data .

Q. What methodologies are recommended for analyzing potential degradation products under different storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC-PDA (C18 column, acetonitrile/water mobile phase) .
  • LC-MS/MS : Identify oxidation products (e.g., ethoxyphenyl → hydroxyphenyl) using MRM transitions. Compare with synthetic standards .

Q. How should researchers approach crystallization and X-ray diffraction analysis to obtain high-quality structural data?

  • Methodological Answer :

  • Crystallization : Use slow evaporation in a 1:1 dichloromethane/hexane mixture. Optimize crystal growth via seeding .
  • XRD : Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL; validate hydrogen bonding networks (e.g., O-H···O in propanol moiety) .

Q. What strategies resolve discrepancies in reported physicochemical properties across studies?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference melting points and spectral data from PubChem, NIST, and Acta Crystallographica. Address outliers by verifying experimental conditions (e.g., solvent purity, calibration standards) .
  • Collaborative Validation : Reproduce conflicting results in triplicate using controlled conditions (e.g., humidity-free synthesis). Publish raw data (NMR FIDs, XRD .cif files) for transparency .

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